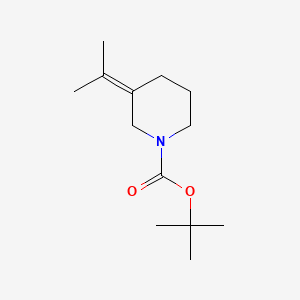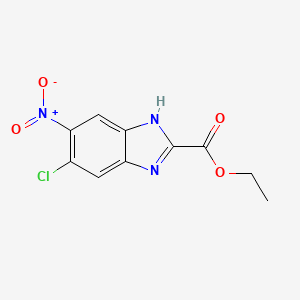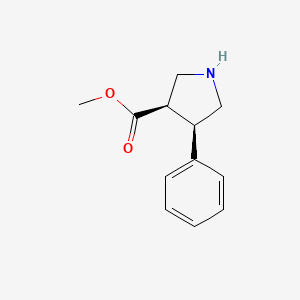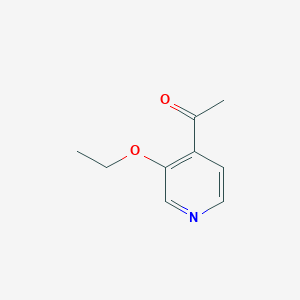
1-(3-Ethoxypyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxypyridin-4-yl)ethan-1-one is an organic compound with a molecular formula of C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the ethylation of 4-pyridone followed by acetylation. The reaction typically requires a base such as sodium hydride or potassium carbonate and an ethylating agent like ethyl iodide. The acetylation step can be carried out using acetyl chloride or acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
1-(3-Ethoxypyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypyridin-4-yl)ethan-1-one depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
- 1-(4-Hydroxypyridin-3-yl)ethan-1-one
- 1-(Pyridin-4-yl)ethan-1-one
- 2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness: 1-(3-Ethoxypyridin-4-yl)ethan-1-one is unique due to its ethoxy group at the 3-position of the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
1427522-40-4 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(3-ethoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9-6-10-5-4-8(9)7(2)11/h4-6H,3H2,1-2H3 |
InChI Key |
LIMWCWDQOGPAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CN=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




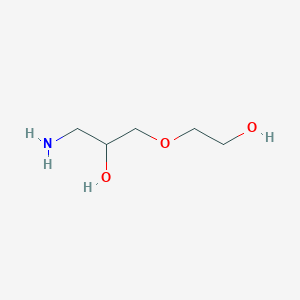
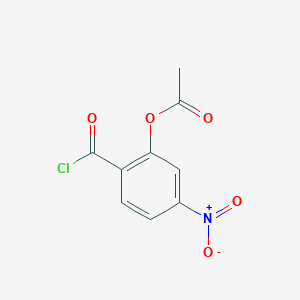
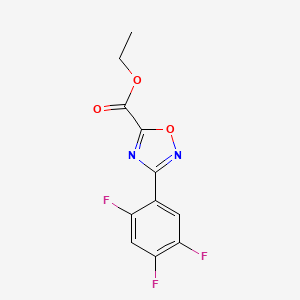
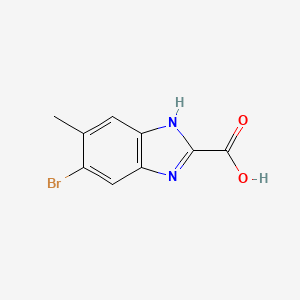

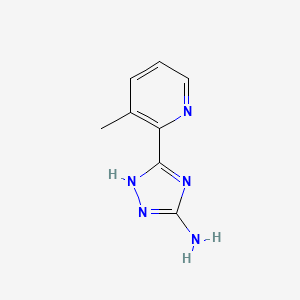
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
